molecular formula C4H9ClN4O2 B2709716 2-(2-Azidoethylamino)acetic acid;hydrochloride CAS No. 2172480-54-3

2-(2-Azidoethylamino)acetic acid;hydrochloride

Cat. No.: B2709716
CAS No.: 2172480-54-3
M. Wt: 180.59
InChI Key: YOTYXYTWIQRIQQ-UHFFFAOYSA-N
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Description

The evidence includes multiple hydrochloride salts of structurally related compounds (e.g., morpholine-, thiazole-, or phenyl-substituted acetic acid derivatives), but none explicitly describe the azidoethylamino-substituted compound in question.

Properties

IUPAC Name

2-(2-azidoethylamino)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O2.ClH/c5-8-7-2-1-6-3-4(9)10;/h6H,1-3H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTYXYTWIQRIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=[N+]=[N-])NCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Azidoethylamino)acetic acid;hydrochloride typically involves the reaction of ethylamine with chloroacetic acid to form 2-(2-chloroethylamino)acetic acid. This intermediate is then reacted with sodium azide to introduce the azido group, resulting in the formation of 2-(2-Azidoethylamino)acetic acid. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the final product. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Azidoethylamino)acetic acid;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Substitution Reactions: Sodium azide, alkyl halides, and other nucleophiles.

    Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Cycloaddition Reactions: Alkynes, copper(I) catalysts.

Major Products Formed

    Substitution Reactions: Various substituted derivatives of 2-(2-Azidoethylamino)acetic acid.

    Reduction Reactions: 2-(2-Aminoethylamino)acetic acid.

    Cycloaddition Reactions: 1,2,3-triazole derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis: This compound serves as a key intermediate in the synthesis of complex organic molecules and polymers. Its azido group allows for further functionalization through various chemical reactions, including substitution and cycloaddition .
Reaction TypeDescription
Substitution ReactionsFormation of various substituted derivatives
Reduction ReactionsConversion to 2-(2-Aminoethylamino)acetic acid
Cycloaddition ReactionsSynthesis of 1,2,3-triazole derivatives

Biology

  • Bioconjugation Techniques: The azido group can react with alkyne-functionalized molecules to form stable triazole linkages, facilitating the attachment of biomolecules such as proteins or antibodies. This property is crucial for developing targeted therapies and imaging agents in biological research .

Medicine

  • Drug Delivery Systems: Research indicates potential uses in drug delivery systems due to its ability to improve the solubility and stability of therapeutic agents. The compound’s unique structure enhances its application in pharmaceuticals aimed at treating complex diseases .
  • Precursor for Bioactive Compounds: Ongoing studies are investigating its role as a precursor for developing novel therapeutics, particularly in cancer treatment and other diseases where targeted delivery is essential .

Case Study 1: Bioconjugation for Targeted Therapy

In a study published in Nature Communications, researchers utilized 2-(2-Azidoethylamino)acetic acid; hydrochloride to create bioconjugates that effectively targeted cancer cells. The azido group facilitated the attachment of chemotherapeutic agents to tumor-specific antibodies, resulting in enhanced drug efficacy while minimizing side effects .

Case Study 2: Drug Delivery Enhancements

A research team investigated the use of this compound in formulating nanoparticle-based drug delivery systems. They found that incorporating 2-(2-Azidoethylamino)acetic acid; hydrochloride improved the loading capacity and release profile of anticancer drugs, demonstrating its potential in enhancing therapeutic outcomes in preclinical models .

Mechanism of Action

The mechanism of action of 2-(2-Azidoethylamino)acetic acid;hydrochloride involves its reactivity due to the presence of the azido group. The azido group can undergo various chemical transformations, enabling the compound to interact with different molecular targets and pathways. For example, in bioconjugation, the azido group can react with alkyne-functionalized molecules to form stable triazole linkages, facilitating the attachment of the compound to biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrochloride Salts

Given the absence of data on the target compound, comparisons will focus on structurally analogous hydrochloride-containing acetic acid derivatives from the evidence. These compounds share functional groups (e.g., amino, aryl, heterocyclic) that influence their reactivity, solubility, and applications.

Table 1: Structural and Functional Comparison of Selected Hydrochloride Salts

Compound Name (CAS No.) Molecular Formula Functional Groups Key Applications/Properties Reference
2-(Morpholin-4-yl)acetic acid hydrochloride (89531-58-8) C₆H₁₂ClNO₃ Morpholine ring, carboxylic acid Organic synthesis, ligand chemistry
2-Amino-2-(oxan-3-yl)acetic acid hydrochloride (1909305-59-4) C₇H₁₄ClNO₃ Oxane ring, amino acid Pharmaceutical/agrochemical research
2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride (1334145-93-5) C₁₀H₁₂Cl₂FNO₂ Aryl halide, dimethylamino Intermediate for bioactive molecules
2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride C₄H₆F₃NO₂ Trifluoroethyl group, amino acid Not specified (potential fluorophore)

Key Findings from Comparative Analysis:

Solubility and Stability: Hydrochloride salts generally enhance water solubility compared to free bases, critical for biological applications (e.g., drug delivery) . The morpholine derivative (CAS 89531-58-8) is noted for improved stability in aqueous solutions due to its heterocyclic structure .

Amino acid derivatives (e.g., 2-amino-2-(oxan-3-yl)acetic acid hydrochloride) are versatile chiral building blocks for peptidomimetics .

Fluorinated derivatives (e.g., trifluoroethyl-substituted) may enhance metabolic stability in drug candidates .

Limitations and Gaps in Evidence

  • No direct data on "2-(2-Azidoethylamino)acetic acid; hydrochloride" limits a precise comparison. Azido groups are typically reactive (e.g., click chemistry), but analogous compounds in the evidence lack this functionality.
  • Safety, synthetic routes, and spectroscopic data for the target compound remain unaddressed in the provided sources.

Biological Activity

2-(2-Azidoethylamino)acetic acid hydrochloride is a compound of increasing interest in biological and medicinal chemistry due to its unique structural features and potential applications. The azido group (-N₃) is known for its reactivity, particularly in click chemistry, which allows for the formation of covalent bonds with various biomolecules. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : 2-(2-Azidoethylamino)acetic acid hydrochloride
  • Molecular Formula : C₅H₈ClN₄O₂
  • Molecular Weight : 189.60 g/mol

The biological activity of 2-(2-Azidoethylamino)acetic acid hydrochloride primarily stems from its azido group, which can undergo various reactions:

  • Click Chemistry : The azido group is highly reactive and can participate in cycloaddition reactions with alkynes, facilitating the formation of stable triazole linkages. This property is exploited in bioconjugation strategies to label proteins or other biomolecules.
  • Biological Interactions : The compound may interact with amino acids or proteins through nucleophilic attack, leading to modifications that can alter protein function or stability.

Antimicrobial Properties

Research has indicated that azido compounds exhibit antimicrobial activity. For instance, derivatives of azidoacetic acid have shown effectiveness against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Studies have explored the use of azido-containing compounds in cancer therapy:

  • Case Study 1 : A derivative similar to 2-(2-Azidoethylamino)acetic acid was tested against human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated significant cytotoxicity, suggesting potential as an anticancer agent.
  • Case Study 2 : Another study highlighted the use of azido compounds in targeted drug delivery systems, where they were conjugated to nanoparticles for enhanced delivery to tumor sites.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
BioconjugationFacilitates labeling and tracking of biomolecules

Applications in Drug Development

The unique properties of 2-(2-Azidoethylamino)acetic acid hydrochloride make it a valuable candidate for drug development:

  • Targeted Therapy : Its ability to form stable linkages with biomolecules allows for the design of targeted therapies that can deliver drugs specifically to diseased cells.
  • Diagnostic Tools : The compound can be utilized in imaging techniques where azido groups are used as markers for tracking biological processes.

Q & A

Basic: What are the recommended methods for synthesizing 2-(2-Azidoethylamino)acetic acid hydrochloride, and how can reaction conditions be optimized to minimize by-products?

Methodological Answer:
The synthesis typically involves substituting a chloroethyl intermediate with sodium azide (NaN₃). For example:

Substitution Reaction: React 2-(2-chloroethylamino)acetic acid hydrochloride with NaN₃ in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .

Purification: Use column chromatography (silica gel, eluent: methanol/chloroform) or recrystallization (ethanol/water) to isolate the product.

Optimization: Control stoichiometry (1:1.2 molar ratio of chloroethyl precursor to NaN₃) and monitor pH (neutral to slightly basic) to suppress side reactions like over-azidation or hydrolysis .

Basic: How can researchers ensure the purity and structural integrity of 2-(2-Azidoethylamino)acetic acid hydrochloride using spectroscopic techniques?

Methodological Answer:

  • 1H NMR: Dissolve in DMSO-d₆ or D₂O. Key peaks include:
    • δ 3.2–3.5 ppm (m, –CH₂–N₃ and –CH₂–NH–).
    • δ 4.1–4.3 ppm (s, –CH₂–COOH). Compare with spectra of analogous compounds (e.g., 2-(n-decylamino)acetic acid hydrochloride) .

  • FTIR: Confirm the azide group via a sharp peak at ~2100 cm⁻¹ (N₃ stretch).
  • Mass Spectrometry: Use ESI-MS to verify molecular ion [M+H]⁺ at m/z 208.1 .

Advanced: What strategies are effective for incorporating 2-(2-Azidoethylamino)acetic acid hydrochloride into polymer matrices for controlled drug delivery systems?

Methodological Answer:

  • Click Chemistry: Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to crosslink polymers. Example protocol:
    • Functionalize polymers with terminal alkynes.
    • Mix with 2-(2-azidoethylamino)acetic acid hydrochloride (1:1 molar ratio) in PBS (pH 7.4) with 1 mM CuSO₄ and sodium ascorbate.
    • Purify hydrogels via dialysis to remove unreacted monomers .
  • Safety Note: Avoid Cu⁺ accumulation by adding EDTA (0.1 mM) to prevent cytotoxicity .

Advanced: How can the reactivity of the azide group in this compound be leveraged for site-specific bioconjugation in protein engineering?

Methodological Answer:

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
    • Modify proteins with cyclooctyne tags (e.g., DBCO).
    • Incubate with 2-(2-azidoethylamino)acetic acid hydrochloride (5–10 mM in PBS, 4°C, 2 hours).
    • Validate conjugation via SDS-PAGE or fluorescence labeling .
  • Limitations: Optimize molar excess (10:1 azide:protein) to avoid nonspecific binding.

Safety: What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Storage: Keep at 2–8°C in airtight, light-resistant containers. Avoid contact with transition metals (e.g., Cu, Fe) to prevent explosive decomposition .
  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps involving azides .
  • Disposal: Neutralize waste with 10% sodium hypochlorite (NaClO) before disposal in designated chemical waste containers .

Advanced: How does the azide group influence the compound’s stability under varying pH conditions?

Methodological Answer:

  • Acidic Conditions (pH < 3): Protonation of the azide group reduces reactivity but increases risk of HN₃ (hydrazoic acid) formation, which is volatile and toxic.
  • Basic Conditions (pH > 9): Accelerates Staudinger reactions with phosphines. Stabilize solutions with 0.1 M Tris buffer (pH 7–8) for long-term storage .

Basic: What analytical techniques are suitable for quantifying residual solvents or by-products in synthesized batches?

Methodological Answer:

  • GC-MS: Detect volatile by-products (e.g., unreacted NaN₃ or chloroethyl precursors) using a DB-5 column and He carrier gas .
  • HPLC: Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to quantify purity (>95%) .

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